REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Br:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH3:13][O-:14].[Na+]>CO>[Br:8][C:7]1[C:2]([O:14][CH3:13])=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Br)C(F)(F)F
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Name
|
sodium methoxide
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.027 mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
to react at ambient temperature
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto ice
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
EXTRACTION
|
Details
|
was extracted with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |